Poldine methylsulfate

Catalog No.
S586293
CAS No.
545-80-2
M.F
C22H29NO7S
M. Wt
451.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Poldine methylsulfate

CAS Number

545-80-2

Product Name

Poldine methylsulfate

IUPAC Name

(1,1-dimethylpyrrolidin-1-ium-2-yl)methyl 2-hydroxy-2,2-diphenylacetate;methyl sulfate

Molecular Formula

C22H29NO7S

Molecular Weight

451.5 g/mol

InChI

InChI=1S/C21H26NO3.CH4O4S/c1-22(2)15-9-14-19(22)16-25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18;1-5-6(2,3)4/h3-8,10-13,19,24H,9,14-16H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

DQHAZEKGLAMVFA-UHFFFAOYSA-M

SMILES

C[N+]1(CCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.COS(=O)(=O)[O-]

Synonyms

poldine methyl sulfate, poldine methyl sulphate, poldine methylsulfate

Canonical SMILES

C[N+]1(CCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.COS(=O)(=O)[O-]

The exact mass of the compound Poldine methylsulfate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates - Diphenylacetic Acids - Benzilates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Poldine methylsulfate (CAS 545-80-2) is a highly water-soluble, quaternary ammonium antimuscarinic agent primarily utilized in gastrointestinal pharmacology and topical hyperhidrosis formulations [1]. Unlike tertiary amines, its quaternary structure prevents it from crossing the blood-brain barrier, effectively restricting its activity to peripheral muscarinic receptors [2]. As a methylsulfate salt, it exhibits exceptional aqueous solubility and a favorable pH profile (5.0–7.0 at 1% concentration), making it a high-value precursor for aqueous-based delivery systems, including electro-kinetic applications and modified-release hydrophilic matrices .

Substituting poldine methylsulfate with more common anticholinergics like glycopyrronium bromide, propantheline bromide, or pirenzepine often forces formulation or clinical compromises [1]. Tertiary amines like pirenzepine carry a higher risk of central nervous system (CNS) permeability, limiting their safety profile in high-dose applications [2]. Furthermore, substituting with bromide or chloride salts introduces halide ions into the formulation [3]. In electro-kinetic applications such as iontophoresis, halide ions accelerate the anodic corrosion of metallic electrodes and alter solution conductivity. Poldine’s methylsulfate counterion avoids halide-induced corrosion while maintaining the extreme aqueous solubility required for high-concentration dosing[1].

Halide-Free Aqueous Solubility and Iontophoretic Compatibility

Poldine methylsulfate is classified as freely soluble in water, yielding a stable pH of 5.0 to 7.0 at a 1% concentration[1]. In contrast to glycopyrronium bromide or propantheline bromide, poldine utilizes a methylsulfate counterion . In iontophoretic delivery systems, the absence of bromide or chloride ions prevents halide-induced anodic corrosion of metallic electrodes, ensuring longer device lifespan and stable electrical resistance during administration[2].

Evidence DimensionCounterion corrosivity and solubility
Target Compound DataMethylsulfate salt (halide-free, freely soluble, pH 5.0-7.0)
Comparator Or BaselineGlycopyrronium bromide / Propantheline bromide (halide-containing)
Quantified DifferenceElimination of halide-induced anodic corrosion in electro-kinetic applications
ConditionsAqueous formulation compounding and iontophoretic delivery

For manufacturers of iontophoresis devices or conductive hydrogels, selecting a halide-free methylsulfate salt prevents electrode degradation and ensures consistent current delivery.

Reversibility and Duration of Action in Hypohidrosis Models

In comparative iontophoresis studies for palmar and plantar hyperhidrosis, poldine methylsulfate demonstrates a shorter, more reversible duration of action compared to glycopyrronium bromide [1]. While 0.1% glycopyrronium bromide can induce prolonged hypohidrosis lasting an average of 33.7 to 47.2 days, poldine methylsulfate requires maintenance treatments once or twice weekly to sustain efficacy [2]. This faster clearance rate makes poldine the preferred active pharmaceutical ingredient when rapid reversibility is required or when testing dose-response without long-term systemic accumulation [1].

Evidence DimensionDuration of induced hypohidrosis
Target Compound DataOnce to twice weekly maintenance required (~3-7 days duration)
Comparator Or BaselineGlycopyrronium bromide (33.7 to 47.2 days duration)
Quantified Difference~80-90% shorter duration of action, allowing for rapid washout
ConditionsIontophoretic delivery in palmar/plantar hyperhidrosis models

A shorter duration of action is critical for clinical formulations where rapid reversibility and minimization of prolonged anticholinergic side effects are prioritized over sustained release.

Central Nervous System (CNS) Exclusion vs. Tertiary Amines

As a quaternary ammonium compound, poldine methylsulfate is permanently charged, which severely restricts its ability to cross the blood-brain barrier. When compared to tertiary amine antimuscarinics like pirenzepine or scopolamine, poldine exhibits near-zero CNS penetration [1]. This structural differentiation ensures that its competitive antagonism at M1, M2, and M3 muscarinic receptors remains entirely peripheral, effectively eliminating the risk of centrally mediated adverse events such as confusion or sedation during high-dose therapies .

Evidence DimensionBlood-Brain Barrier (BBB) Permeability
Target Compound DataQuaternary ammonium (permanently ionized, negligible CNS penetration)
Comparator Or BaselineTertiary amines e.g., Pirenzepine (lipophilic, CNS permeable)
Quantified DifferenceComplete exclusion of centrally mediated anticholinergic toxicity
ConditionsSystemic or high-dose topical administration

Procurement of a quaternary salt is essential for systemic or transdermal formulations where peripheral muscarinic blockade is required without compromising cognitive function.

Halide-Free Iontophoresis Formulations

Ideal for compounding aqueous solutions or conductive hydrogels for hyperhidrosis treatment where preventing electrode corrosion is a manufacturing priority [1].

Short-Acting Peripheral Antimuscarinic Assays

Highly suitable as a pharmacological tool in gastrointestinal and smooth muscle motility studies where a rapidly reversible, purely peripheral muscarinic blockade is required .

High-Concentration Aqueous Delivery Systems

The 'freely soluble' nature of the methylsulfate salt makes it an optimal precursor for high-payload liquid or semi-solid formulations that would precipitate less soluble anticholinergic salts [2].

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

451.16647344 g/mol

Monoisotopic Mass

451.16647344 g/mol

Heavy Atom Count

31

UNII

564C0W9848

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Other CAS

545-80-2

Wikipedia

Poldine methylsulfate

Dates

Last modified: 08-15-2023

[Activity of IS-499 (nacton) on gastric secretion in the rat]

E TRIVELLATO, G MURARI
PMID: 13839420   DOI:

Abstract




Nacton and milk treatment of duodenal ulcer

R WILSON, C LONG
PMID: 13785700   DOI:

Abstract




Effect of nacton in patients with duodenal ulcer

A H DOUTHWAITE, J N HUNT
PMID: 13536410   DOI: 10.1136/bmj.1.5078.1030

Abstract




[Nacton-induced cholinergic block and its effect on insulin secretion in obese patients]

V Hainer, A Zák, K Bakos, V Wernischová, H Bĕlikovová
PMID: 6749290   DOI:

Abstract




Pirenzepine selectively inhibits gastric acid secretion: a comparative pharmacological study between pirenzepine and seven other antiacetylcholine drugs

B V Heathcote, M Parry
PMID: 6113681   DOI:

Abstract

Intravenous doses of eight antiacetylcholine drugs reduced gastric acid secretion in the rat and caused pupil dilatation in the mouse. Inhibition by these drugs of oxotremorine-induced hypothermia in mice was also assessed. The ratio, ED50 (pupil dilatation)/ED50 (gastric acid inhibition), was greater (more favourable) for pirenzepine and oxyphencyclimine than for atropine, benzhexol, glycopyrronium, isopropamide, poldine or propantheline. However, oxyphencyclimine antagonised central oxotremorine activity at all doses having more gastric inhibitory activity. Pirenzepine is a peripheral antiacetylcholine drug more selective for reducing gastric acid secretion than for increasing pupil diameter and with little central antiacetylcholine effect.


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